3-(Bromomethyl)-1-(methylsulfonyl)hexane

Description

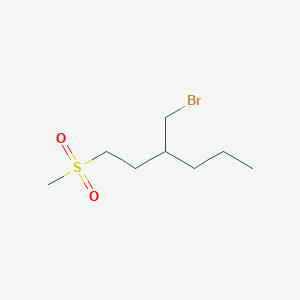

3-(Bromomethyl)-1-(methylsulfonyl)hexane is a brominated alkyl sulfone with a hexane backbone. Its structure features a bromomethyl (-CH2Br) group at the third carbon and a methylsulfonyl (-SO2CH3) group at the first carbon. However, direct data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula |

C8H17BrO2S |

|---|---|

Molecular Weight |

257.19 g/mol |

IUPAC Name |

3-(bromomethyl)-1-methylsulfonylhexane |

InChI |

InChI=1S/C8H17BrO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

XYQDVWOGLHCCBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCS(=O)(=O)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(methylsulfonyl)hexane typically involves the bromomethylation of a suitable precursor. One efficient method for bromomethylation involves the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and is applicable to a variety of substrates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(methylsulfonyl)hexane can undergo several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the methylsulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a nitrile derivative, while oxidation could produce a sulfone.

Scientific Research Applications

3-(Bromomethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to introduce functional groups into pharmaceutical intermediates.

Material Science: It can be utilized in the preparation of polymers and other advanced materials.

Biological Studies: The compound’s reactivity makes it useful for modifying biomolecules and studying biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(methylsulfonyl)hexane involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with other molecules. The methylsulfonyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

1-(Bromomethyl)-1-methanesulfonylcyclohexane (Cyclohexane Analogue)

Key Data :

Structural Differences :

- The cyclohexane ring introduces steric hindrance and rigidity, contrasting with the linear hexane chain of the target compound.

- The methylsulfonyl and bromomethyl groups are positioned on the same carbon (C1), unlike the target compound’s C1 and C3 positions.

1-Bromohexane (n-Hexyl Bromide)

Key Data :

Functional Differences :

- Lacks the methylsulfonyl group, reducing polarity and reactivity.

- Bromine is positioned terminally (C1), limiting steric effects compared to the target compound’s C3 bromomethyl group.

(Bromomethyl)cyclohexane

Key Data :

- Molecular Formula : C7H13Br

- Molecular Weight : 177.08 g/mol

- CAS No.: 2550-36-9

Structural Differences :

- No sulfonyl group; bromomethyl is attached to a cyclohexane ring.

- Less polar than sulfone-containing compounds, impacting solubility in polar solvents.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Impact of Sulfonyl Group on Reactivity

- Sulfonyl groups significantly increase electrophilicity at adjacent carbons. For example, 1-(Bromomethyl)-1-methanesulfonylcyclohexane undergoes faster SN2 reactions than 1-Bromohexane due to electron-withdrawing effects .

- In contrast, (Bromomethyl)cyclohexane lacks this activation, requiring harsher conditions for substitution .

Structural Effects on Physical Properties

- Cyclohexane derivatives (e.g., 1-(Bromomethyl)-1-methanesulfonylcyclohexane) exhibit higher melting points and viscosities than linear-chain analogues due to ring rigidity .

- Linear bromoalkanes like 1-Bromohexane have lower boiling points (~170°C) compared to sulfone-containing compounds (>200°C estimated) .

Biological Activity

3-(Bromomethyl)-1-(methylsulfonyl)hexane is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound, with the molecular formula C7H15BrO2S, is characterized by the presence of a bromomethyl group and a methylsulfonyl moiety. These functional groups contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing bromomethyl and methylsulfonyl groups exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with cellular processes. The specific mechanism often involves disruption of membrane integrity or inhibition of essential enzymes.

| Compound | Microbial Strains Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | E. coli, S. aureus | 15-20 | 32 µg/mL |

| Control (Ampicillin) | E. coli, S. aureus | 25-30 | 8 µg/mL |

Table 1: Antimicrobial activity of this compound compared to control.

Anticancer Activity

The compound has shown promise in anticancer assays. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase-3 activation |

| HeLa (Cervical Cancer) | 10 | DNA damage induction |

Table 2: Anticancer activity of this compound.

Anti-inflammatory Activity

In vivo studies have indicated that this compound may reduce inflammation markers in animal models. For example, administration in a carrageenan-induced paw edema model showed a significant reduction in swelling compared to controls.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various brominated compounds against multidrug-resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value comparable to conventional antibiotics .

Case Study 2: Anticancer Mechanisms

In a laboratory setting, researchers investigated the effects of this compound on breast cancer cells (MCF-7). They found that treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis. This study provided insights into the potential use of the compound as an adjuvant therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.